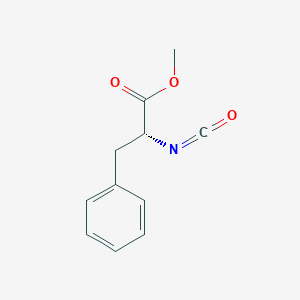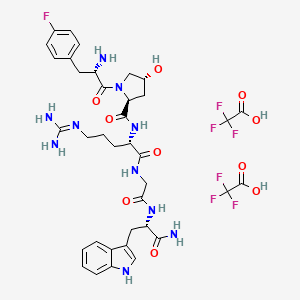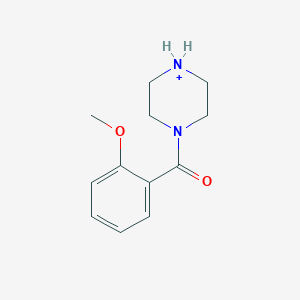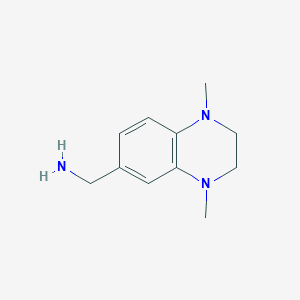
(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺
描述
1-(1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methanamine is an organic compound belonging to the class of dialkylarylamines. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group. The molecular formula of this compound is C₁₁H₁₇N₃, and it has a molecular weight of 191.27 g/mol .
科学研究应用
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂有机分子的构建块。它也用作配位化学中的配体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌活性。它被用于开发新的药物和生物活性化合物。
医药: 该化合物因其潜在的治疗应用而被研究,包括作为治疗各种疾病的候选药物。
作用机制
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺的作用机制涉及它与特定分子靶标和途径的相互作用。已知该化合物与酶和受体相互作用,调节它们的活性并导致各种生物效应。 例如,它可能抑制参与代谢途径的某些酶的活性,导致特定代谢物的积累和随后的生物反应 .
生化分析
Biochemical Properties
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with glutaryl-CoA dehydrogenase, an enzyme involved in the metabolism of glutaryl-CoA. The compound binds to the enzyme, causing conformational changes that affect the enzyme’s activity . This interaction highlights the compound’s potential as a modulator of enzyme function.
Cellular Effects
The effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the stability and binding of cofactors in enzymes, leading to alterations in metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors, thereby influencing cellular functions such as proliferation and differentiation.
Molecular Mechanism
At the molecular level, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine exerts its effects through binding interactions with biomolecules. It binds to the active site of glutaryl-CoA dehydrogenase, causing perturbations in key active-site residues . This binding leads to enzyme inhibition or activation, depending on the specific interaction. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects in experimental settings.
Dosage Effects in Animal Models
The effects of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including disruptions in metabolic pathways and cellular functions . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful dosage optimization in experimental studies.
Metabolic Pathways
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects the metabolic flux and levels of metabolites by modulating the activity of key enzymes such as glutaryl-CoA dehydrogenase . The compound’s influence on metabolic pathways underscores its potential as a biochemical tool for studying metabolic processes and enzyme regulation.
Transport and Distribution
The transport and distribution of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s effects on cellular functions and its potential therapeutic applications.
Subcellular Localization
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its role in modulating cellular processes.
准备方法
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺的合成通常涉及以下步骤:
喹喔啉环的形成: 第一步涉及适当前体的环化以形成喹喔啉环。这可以通过邻苯二胺与合适的二酮在酸性条件下缩合来实现。
烷基化: 下一步涉及对喹喔啉环进行烷基化,以引入二甲基。这可以使用甲基碘在强碱(如氢化钠)存在下进行。
该化合物的工业生产方法可能涉及类似的步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化过程,以确保高收率和纯度。
化学反应分析
相似化合物的比较
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺可以与其他类似化合物进行比较,例如:
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺: 该化合物具有类似的结构,但在喹喔啉环上的取代模式不同。
6-喹喔啉甲胺,1,2,3,4-四氢-1,4-二甲基-: 该化合物具有类似的喹喔啉核心,但连接到环上的官能团不同。
1-(1,4-二甲基-1,2,3,4-四氢-6-喹喔啉基)甲胺: 该化合物具有类似的结构,但在甲胺基的位置不同
1-(1,4-二甲基-1,2,3,4-四氢喹喔啉-6-基)甲胺的独特性在于其特定的取代模式和官能团,赋予了它独特的化学和生物学特性。
属性
IUPAC Name |
(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGYATHIWDUKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427812 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-15-4 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


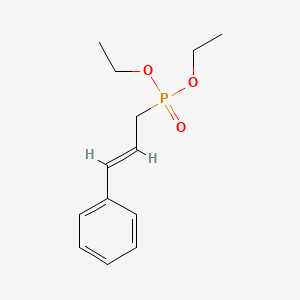


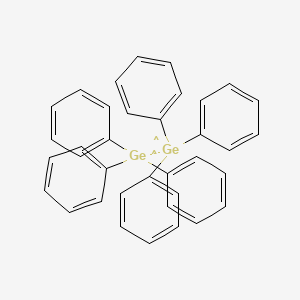
![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)

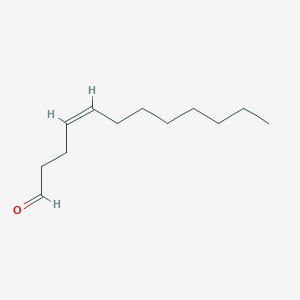


![2-methylprop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride](/img/structure/B1599394.png)

